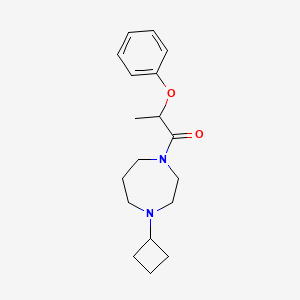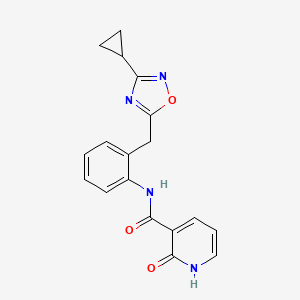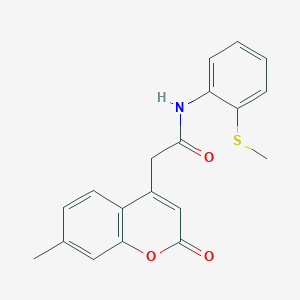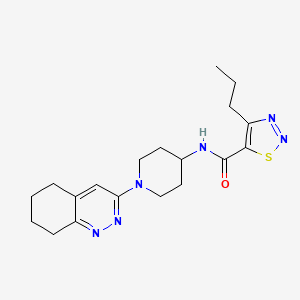![molecular formula C14H14ClNO2S2 B2363952 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 339016-93-2](/img/structure/B2363952.png)
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone” is a sulfone analog . It is used as an intermediate for preparing sulfur-containing xenobiotics .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines has been described . Vinyl sulfones have been known for their synthetic utility in organic chemistry, participating in 1,4-addition reactions and cycloaddition reactions .Molecular Structure Analysis
The molecular structure of the compound can be represented by the formula C14H14ClNO2S2 . The compound features the sulfonyl functional group .Chemical Reactions Analysis
4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia . It may also be used as a standard during the quantification of 4-chlorophenyl methyl sulphide by HPLC in rat liver microsomes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 327.849 Da . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Organic Synthesis
Sulfones, including the compound , are pivotal in organic synthesis due to their ability to participate in C–C and C–X bond formation . They are increasingly used in metal- and photocatalytic approaches for C–S bond functionalization , which is a burgeoning area of research . This compound can be expected to serve as a versatile substrate in catalytic desulfitative functionalizations, enabling the construction of complex molecules.
Medicinal Chemistry
In medicinal chemistry, sulfones are present in target molecules of importance. The compound’s sulfone group can act as an electron-withdrawing substituent, making it a good candidate for the development of Michael acceptors . This reactivity is crucial for creating biologically active molecules that could lead to new therapeutic agents.
Materials Science
The sulfone moiety is also significant in materials science. It can be employed as a temporary modulator of chemical reactivity, allowing for the creation of functional materials with desired properties . This compound could be used to synthesize polymers with specific characteristics, such as increased durability or conductivity.
Catalysis
This compound’s potential in catalysis is linked to its sulfone group, which can facilitate various transformations. It can function as a good leaving group, producing a sulfinate anion, which often facilitates the removal of the sulfone moiety after the desired transformation . This property is valuable for developing new catalytic methods.
Agrochemicals
Sulfones, including this compound, are versatile intermediates in the synthesis of agrochemicals. They can be used to construct molecules that serve as pesticides or herbicides, contributing to more efficient and environmentally friendly agricultural practices .
Environmental Chemistry
In environmental chemistry, sulfones can be used to remove contaminants from water and soil. The compound’s sulfone group can react with pollutants, leading to their degradation or transformation into less harmful substances .
Analytical Chemistry
The compound’s unique structure makes it suitable for use as a standard or reagent in analytical chemistry. It can help in the quantification and identification of various chemical species in complex mixtures .
Chemical Education
Lastly, compounds like “2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone” can be used in chemical education to demonstrate the principles of organic chemistry and synthesis. They provide practical examples of how theoretical concepts are applied in real-world scenarios .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4,6-dimethyl-3-methylsulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c1-9-8-10(2)16-14(13(9)20(3,17)18)19-12-6-4-11(15)5-7-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNMFKLSEFRGNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)SC2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2363869.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)


![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)





![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)